molecular formula C10H19NO3 B13194339 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B13194339
M. Wt: 201.26 g/mol
InChI Key: CIOHPXSDQMOOFW-UHFFFAOYSA-N
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Description

8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol ( 1504327-01-8) is a high-value synthetic intermediate with a molecular formula of C 10 H 19 NO 3 and a molecular weight of 201.26 g/mol . This compound is characterized by its bifunctional molecular structure, featuring both a reactive aminoethyl group and a protected ketone in the form of a 1,4-dioxaspiro[4.5]decan-8-ol scaffold . This combination makes it a versatile building block for constructing more complex molecular architectures in medicinal and organic chemistry. The core spiroketal moiety is a privileged scaffold in organic chemistry, frequently found in natural products with potent biological activities . The rigid, three-dimensional structure of the spiroketal unit makes it an excellent scaffold for presenting functional groups in a well-defined spatial orientation, which is crucial for specific interactions with biological targets . Consequently, this compound serves as a key precursor for the synthesis of more complex molecules, including those with potential pharmaceutical applications . For optimal stability, this product should be stored at 2-8°C . It is offered with a purity of 95% and is intended for research purposes exclusively . This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

8-(2-aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C10H19NO3/c11-6-5-9(12)1-3-10(4-2-9)13-7-8-14-10/h12H,1-8,11H2

InChI Key

CIOHPXSDQMOOFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CCN)O)OCCO2

Origin of Product

United States

Preparation Methods

Synthesis of the 1,4-Dioxaspiro[4.5]decane Core

The preparation of the 1,4-dioxaspiro[4.5]decane scaffold, which is the core structure of the target compound, typically begins with the acetalization of cyclohexanone derivatives. One common approach involves the reaction of cyclohexanone or its derivatives with ethylene glycol under acidic catalysis to form the spiroketal ring system.

Example synthesis:

  • Starting materials: 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester and ethylene glycol.
  • Catalysts: Ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate and 1-ethylimidazolium tetrafluoroborate.
  • Conditions: Heating at 110–132°C for 5.5 hours with removal of low-boiling substances by distillation.
  • Work-up: Cooling, extraction with toluene, purification by silica gel chromatography, and crystallization.
  • Yield: Up to 97.8% with high purity (99.7% GC purity).

This method efficiently produces 1,4-dioxaspiro[4.5]decan-8-one or its ketal derivatives, which serve as key intermediates for further functionalization.

Step Reagents/Catalysts Conditions Yield (%) Notes
Acetalization Cyclohexanedione dimethyl ester, ethylene glycol, ionic liquids 110–132°C, 5.5 h, distillation of volatiles 97.8 High purity spiroketal intermediate obtained

Introduction of the Hydroxyl Group at the 8-Position

The hydroxyl group at the 8-position of the spiro compound can be introduced by reduction or functional group transformation of the ketone intermediate. For example, reduction of 1,4-dioxaspiro[4.5]decan-8-one with suitable reducing agents yields 1,4-dioxaspiro[4.5]decan-8-ol.

Alternatively, hydroxylated spiro compounds can be directly used as substrates for further substitution reactions.

Coupling with 2-Aminoethyl Group

The key step in preparing This compound is the introduction of the 2-aminoethyl substituent at the 8-position hydroxyl group.

Typical method:

  • Activation of the hydroxyl group by conversion to a better leaving group such as a tosylate or chloride.
  • Subsequent nucleophilic substitution with 2-aminoethyl derivatives or ethylenediamine under mild conditions.

For example, the hydroxyl group can be converted into a tosylate using tosyl chloride and triethylamine in dichloromethane at 0°C to room temperature, followed by reaction with 2-aminoethanol or 2-aminoethylamine in the presence of potassium iodide and microwave irradiation at 160°C for 30 minutes, yielding the aminoethyl-substituted spiro compound.

Step Reagents Conditions Yield (%) Notes
Tosylation Tosyl chloride, triethylamine, DCM 0°C to r.t., 12 h ~82 Converts hydroxyl to tosylate
Aminoethyl substitution 2-Aminoethanol or 2-aminoethylamine, KI, 2-methoxyethanol, MW 160°C, 30 min 15–54 Microwave-assisted nucleophilic substitution

Alternative Coupling via Mitsunobu Reaction

Another reported method to introduce the aminoethyl group involves the Mitsunobu reaction, which couples the hydroxyl group of the spiro compound with amines under mild conditions.

  • Reagents: Triphenylphosphine, diethyl azodicarboxylate or diisopropyl azodicarboxylate, amine nucleophile.
  • Solvent: Tetrahydrofuran or dichloromethane.
  • Conditions: Room temperature, inert atmosphere, overnight reaction.
  • Work-up: Extraction, purification by flash chromatography or preparative HPLC.

This method has been successfully used to prepare spiro compounds substituted with aminoethyl groups and related heterocycles with yields ranging from 40% to 60%.

Summary Table of Preparation Methods

Method Key Steps Reagents Conditions Yield (%) Notes
Acetalization to form spiroketal core Cyclohexanedione + ethylene glycol Ionic liquids (1-butyl-3-methylimidazolium hydrogen sulfate) 110–132°C, 5.5 h 97.8 High purity, scalable
Tosylation + nucleophilic substitution Hydroxyl → tosylate → substitution with 2-aminoethyl Tosyl chloride, triethylamine, KI, 2-methoxyethanol 0°C to r.t. + 160°C MW 15–54 Microwave-assisted, moderate yields
Mitsunobu coupling Hydroxyl + amine Triphenylphosphine, DIAD/DIAD, amine Room temp, inert atmosphere, overnight 40–60 Mild conditions, versatile

Research Discoveries and Analytical Data

  • Nuclear Magnetic Resonance (NMR) data confirm the successful formation of the spirocyclic ring and substitution patterns.
  • Mass spectrometry (MS) analysis shows molecular ion peaks consistent with the aminoethyl-substituted spiro compound.
  • Chromatographic purifications (flash chromatography, preparative HPLC) are essential to achieve high purity.
  • Microwave-assisted synthesis accelerates substitution reactions and improves selectivity.
  • Ionic liquid catalysis offers environmentally friendly and efficient routes to spiroketals.

These methods have been validated in multiple studies and patents, demonstrating reproducibility and scalability for research and potential industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) in 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol participates in nucleophilic substitution reactions. For example:

Reaction Type Reagents/Conditions Product Key Observations
AlkylationAlkyl halides, polar aprotic solventsN-Alkylated derivativesEnhanced nucleophilicity in DMF or THF
AcylationAcid chlorides, base (e.g., Et₃N)Amide derivativesStable amide bond formation

These reactions are critical for modifying the compound’s biological activity or solubility.

Oxidation and Reduction Reactions

The hydroxyl (-OH) and amino (-NH₂) groups undergo redox transformations:

Oxidation

  • Hydroxyl Group : Under Jones reagent (CrO₃/H₂SO₄), the hydroxyl group oxidizes to a ketone, forming 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-one.

  • Amine Group : Catalytic hydrogenation or enzymatic oxidation converts the primary amine to a nitro group, though this is less common for spiro compounds.

Reduction

  • Spiro Ring : LiAlH₄ reduces carbonyl groups in related spiro compounds (e.g., 8-Iodo-1,4-dioxaspiro[4.5]decane derivatives), suggesting potential for reductive modifications .

Cyclization and Ring-Opening Reactions

The spirocyclic dioxolane ring exhibits unique reactivity:

Reaction Type Conditions Outcome
Acid-Catalyzed Ring OpeningHCl/MeOH, refluxCleavage to form cyclohexanone derivatives
Base-Mediated RearrangementNaOH, aqueous ethanolIsomerization to bicyclic ethers

These reactions are pivotal for synthesizing structurally diverse analogs.

Functional Group Interconversion

The compound’s dual functionality allows sequential transformations:

  • Esterification : Reacting the hydroxyl group with acetyl chloride yields the corresponding acetate ester .

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces imine derivatives, useful in coordination chemistry.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • pH Sensitivity : The amino group protonates under acidic conditions (pH < 4), altering solubility and reactivity.

Comparative Reactivity Table

Reaction 8-(2-Aminoethyl)... Analog (8-Iodo...) Analog (2-{8-Amino...})
Nucleophilic SubstitutionHighModerateHigh
OxidationSelective (-OH)Halogen-dependentLimited
Thermal StabilityModerateLowHigh

Scientific Research Applications

8-(2-Aminoethyl)-1,4-dioxaspiro[4

Mechanism of Action

The mechanism of action of 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,4-dioxaspiro[4.5]decan-8-ol derivatives arises from substitutions at the 8-position. Below is a detailed comparison of 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol with key analogs:

Table 1: Comparative Analysis of 8-Substituted 1,4-Dioxaspiro[4.5]decan-8-ol Derivatives

Compound Substituent Molecular Formula Molecular Weight Synthesis Method Key Properties/Applications
This compound 2-Aminoethyl C10H19NO3 201.26 Likely via reductive amination or nucleophilic addition to 1,4-dioxaspiro[4.5]decan-8-one Enhanced solubility; potential bioactivity in neurotransmitter analogs .
8-(m-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol m-Tolyl (C6H4CH3) C16H20O3 260.33 Grignard addition of m-tolylmagnesium bromide to the parent ketone Hydrophobic aromatic moiety; used in TRPV6 channel inhibition studies .
8-(3-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol 3-Methoxyphenyl C15H20O4 276.32 Grignard reaction with (3-methoxyphenyl)magnesium bromide Electron-rich aryl group; intermediate in natural product synthesis .
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Aminomethyl C9H17NO3 187.24 Commercial synthesis (American Elements); CAS 863565-85-9 Shorter alkyl chain; used in polymer initiators for controlled anionic polymerization .
8-(Azidomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Azidomethyl C9H15N3O3 213.24 Substitution with sodium azide or azide-functionalized reagents Click chemistry applications; precursor for bioconjugation .
8-(1-Aminobutan-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol Branched 1-aminobutan-2-yl C12H23NO3 229.32 Multi-step alkylation/amination (CAS 1517998-03-6) Steric hindrance impacts receptor binding; explored in medicinal chemistry .
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol Nitromethyl C9H15NO5 217.22 Nitroaldol (Henry) reaction on the parent ketone (CAS 879514-21-3) Electron-withdrawing nitro group; intermediate in energetic materials .

Research Findings and Functional Insights

Reactivity Trends: Aminoethyl vs. Aryl Derivatives: The 2-aminoethyl group increases water solubility (logP ~0.5) compared to hydrophobic aryl analogs (e.g., m-tolyl derivative, logP ~2.8) . This property is critical for bioavailability in drug candidates. Electron-Donating vs. Withdrawing Groups: Methoxy and amino groups enhance nucleophilicity at the 8-position, facilitating further functionalization (e.g., alkylation, acylation). In contrast, nitro or halogen substituents (e.g., 8-iodo derivative, logP ~3.1) reduce reactivity but improve stability .

Biological Relevance: The m-tolyl derivative demonstrated potent TRPV6 channel inhibition (IC50 = 0.8 µM), attributed to hydrophobic interactions with the channel’s lipid-binding pocket . Aminoethyl and aminomethyl analogs show promise as ligands for G-protein-coupled receptors (GPCRs) due to their hydrogen-bonding capabilities .

Synthetic Utility :

  • Grignard reactions dominate the synthesis of aryl derivatives (e.g., m-tolyl, 3-methoxyphenyl), yielding 70–90% efficiency .
  • Azide and nitro derivatives are pivotal in "click chemistry" and explosive precursors, respectively .

Biological Activity

8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol, also known by its CAS number 863565-85-9, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C9H17NO3, with a molecular weight of 187.24 g/mol. The compound features a spiro structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
CAS Number863565-85-9
AppearanceWhite to beige powder
Melting PointNot specified

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology and neurochemistry.

Analgesic Properties

One of the significant areas of study for this compound is its potential analgesic effects. It has been used as a precursor in the synthesis of potent analgesic compounds, suggesting its role in pain management therapies .

Neuropharmacological Effects

The compound has been investigated for its interaction with neurotransmitter systems. Its structural similarity to known neurotransmitters allows it to potentially influence dopamine reuptake mechanisms. This aspect makes it a candidate for research into treatments for conditions such as depression and anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Synthesis and Evaluation of Analgesics : A study demonstrated that derivatives of this compound could be synthesized to produce strong analgesics through microwave-assisted reductive amination processes. The resulting compounds showed significant pain-relieving properties in animal models .
  • Dopamine Reuptake Studies : Research involving autoradiography techniques revealed that compounds derived from this compound could serve as effective probes for studying dopamine reuptake mechanisms in the brain. This suggests potential applications in understanding and treating neuropsychiatric disorders .
  • Toxicological Assessments : Toxicological studies are essential to evaluate the safety profile of this compound. Preliminary assessments indicate a favorable safety margin; however, comprehensive studies are required to ascertain long-term effects and potential toxicity .

Q & A

What are the optimized synthetic routes for 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol, and how can reaction conditions be tailored to improve yields?

The synthesis typically involves two key steps: (1) formation of the spirocyclic dioxolane ring and (2) introduction of the aminoethyl group.

  • Spirocyclic Core Synthesis : 1,4-Cyclohexanedione monoethylene ketal (CAS 4746-97-8) is a common precursor. Reduction of the ketone to the alcohol can be achieved using NaBH₄ in methanol at 0°C, yielding 1,4-dioxaspiro[4.5]decan-8-ol with high purity .
  • Aminoethyl Functionalization : Subsequent reactions (e.g., alkylation or reductive amination) introduce the 2-aminoethyl group. For example, coupling with 3-(1H-imidazol-1-yl)propan-1-amine under automated synthesis conditions achieved 82% yield, though impurities like dimethylacetal may require purification optimization .
  • Yield Optimization : Adjusting stoichiometry, solvent polarity (e.g., THF for Pt-catalyzed reactions), and temperature control (e.g., ice baths for exothermic steps) are critical. Column chromatography (e.g., 9:1 hexane–EtOAc) effectively isolates derivatives .

Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the spirocyclic structure and substituents. For example, the sp³ hybridized spiro carbon appears as a distinct singlet in ¹³C NMR (~100–110 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data can resolve conformational flexibility in the dioxolane ring .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 527.2386 for a tin-containing derivative) confirms molecular weight and functionalization .

How can researchers resolve contradictions in reported reaction outcomes, such as failed oxidation attempts?

A case study involves the attempted oxidation of 1,4-dioxaspiro[4.5]dec-6-en to the ketone using SeO₂ in dimethoxyethane. The failure (decomposition instead of oxidation) highlights:

  • Reagent Compatibility : SeO₂ may not be suitable for strained spiro systems. Alternative oxidants (e.g., TEMPO/NaOCl) should be tested.
  • Reaction Monitoring : Real-time techniques like TLC or in-situ IR (e.g., C=O stretch at ~1681 cm⁻¹) can detect intermediates and guide adjustments .
  • Computational Modeling : DFT calculations can predict reaction pathways and identify steric/electronic barriers .

What are the applications of this compound in medicinal chemistry, particularly in automated synthesis platforms?

  • Intermediate for Drug Candidates : It serves as a precursor for antimalarial and antitrypanosomal agents. For example, derivatives like N-(3-imidazolylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine are synthesized via capsule-based automated systems, enabling rapid screening .
  • Functionalization Strategies : Platinum-catalyzed hydrosilylation of ethynyl derivatives (e.g., 8-ethynyl-1,4-dioxaspiro[4.5]decan-8-ol) produces vinyl silanes for bioactive molecule libraries .

What safety protocols are recommended for handling this compound?

  • Hazard Classification : While specific toxicity data are limited, structurally similar spiro compounds may cause respiratory or dermal irritation. Use PPE (gloves, goggles) and work in fume hoods .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Stability studies show decomposition risks above 40°C .

How can researchers validate the stability of derivatives under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate derivatives in buffers (pH 1–13) at 25–60°C for 48–72 hours. Monitor degradation via HPLC-MS .
  • Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (e.g., 268.3°C for 1,4-dioxaspiro[4.5]decan-8-one derivatives) .

What advanced computational methods aid in predicting the reactivity of this compound?

  • Molecular Dynamics (MD) Simulations : Model conformational changes in the dioxolane ring under catalytic conditions.
  • Docking Studies : Predict binding affinities of aminoethyl derivatives with biological targets (e.g., acetylcholinesterase for Alzheimer’s research) .

How does the choice of catalyst impact functionalization reactions (e.g., hydrosilylation or amination)?

  • Pt vs. Rh Catalysts : PtCl₂ with XPhos ligand achieves 64% yield in hydrosilylation, while Rh catalysts may offer better selectivity for stereospecific additions .
  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd₂(dba)₃) enable C–N bond formation, but spirocyclic steric effects require bulky ligands (e.g., t-BuXPhos) .

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